molecular formula C20H17N3O2S2 B2516793 N-(3,4-dimethylphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 1111160-57-6

N-(3,4-dimethylphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide

Cat. No.: B2516793
CAS No.: 1111160-57-6
M. Wt: 395.5
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is a useful research compound. Its molecular formula is C20H17N3O2S2 and its molecular weight is 395.5. The purity is usually 95%.
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Biological Activity

N-(3,4-dimethylphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and comparisons with related compounds.

Chemical Structure and Properties

The compound's structure is characterized by a thiazoloquinazoline framework, which is known for diverse biological activities. The molecular formula is C20H19N3O2S2C_{20}H_{19}N_{3}O_{2}S_{2} with a molecular weight of 411.5 g/mol.

Research suggests that this compound may exert its biological effects through several mechanisms:

  • Channel Activation : It has been identified as a potential activator of large-conductance voltage- and Ca2+^{2+}-activated K+^{+} channels (BK channels). This activation can influence various physiological processes, including muscle contraction and neurotransmitter release .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation and survival pathways. For instance, it has shown promise in inhibiting proteases that are critical in cancer cell growth.

In Vitro Studies

A series of derivatives based on the thiazoloquinazoline structure have been synthesized and evaluated for their biological activities. Notably:

  • Compound 12h demonstrated an EC50_{50} of 2.89 μM in activating BK channels, indicating significant potency .
  • Additional derivatives were tested for their effects on ion channel currents, with variations in substituents leading to differing levels of activity.

Case Studies

  • Overactive Bladder Treatment : A study highlighted the efficacy of these compounds in treating overactive bladder (OAB). The derivatives exhibited significant activity in cell-based assays designed to evaluate their effects on bladder function .
  • Cancer Research : In cancer studies, certain compounds were shown to induce apoptosis in cancer cell lines by inhibiting key signaling pathways associated with cell survival.

Comparative Analysis

The biological activity of this compound can be compared to other thiazoloquinazoline derivatives:

Compound NameEC50_{50} (μM)Target ActivityNotes
Compound 12h2.89BK ChannelPotent activator
Compound 11g12.33BK ChannelModerate activity
Compound 7a<10Protease InhibitionEffective against cancer cells

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-7-methyl-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S2/c1-10-4-7-15-14(8-10)18(24)22-17-16(27-20(26)23(15)17)19(25)21-13-6-5-11(2)12(3)9-13/h4-9H,1-3H3,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUIUYCJOQKSBAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3C(=C(SC3=S)C(=O)NC4=CC(=C(C=C4)C)C)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.